molecular formula C6H11NO2 B1428780 6-Hydroxyazepan-2-one CAS No. 1292369-55-1

6-Hydroxyazepan-2-one

Cat. No.: B1428780
CAS No.: 1292369-55-1
M. Wt: 129.16 g/mol
InChI Key: HEQOFYJVQMAVHS-UHFFFAOYSA-N
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Description

6-Hydroxyazepan-2-one (CAS 1292369-55-1) is a seven-membered lactam derivative featuring a hydroxyl group at the 6-position. With a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol, this compound is characterized by high solubility in both aqueous and organic solvents, making it an exceptionally versatile intermediate for organic synthesis . Its structure, which includes hydrogen bond donors and acceptors, contributes to its significant potential as a key building block in medicinal chemistry for the development of bioactive compounds, such as enzyme inhibitors and antimicrobial agents . This compound serves as a valuable scaffold in scientific research. Polyhydroxyazepanes, the class to which this molecule belongs, are investigated as glycosidase inhibitors and as pharmacological chaperones for conditions like Gaucher disease, highlighting the therapeutic relevance of the azepane core . Furthermore, the structural flexibility of the seven-membered ring may allow for improved interaction with biological targets compared to smaller, five- or six-membered ring analogues . Researchers also utilize this compound in material science, employing it to study ring-opening reactions and polymerization processes . The compound can be synthesized via several routes, including the cyclization of acyclic precursors or the hydroboration-oxidation of tetrahydroazepines . It is supplied with a purity of ≥95% and should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

6-hydroxyazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-2-1-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQOFYJVQMAVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Suitable Precursors

Method Overview:

This approach involves the cyclization of acyclic precursors containing amino and carbonyl functionalities, followed by oxidation to introduce the hydroxyl group at the 6-position.

Step Description Reagents & Conditions Yield & Notes
1 Preparation of amino-ketone precursor Amino alcohol + acyl chloride Moderate yields (~60%)
2 Cyclization to form azepanone ring Acidic or basic cyclization conditions 70-80% yield
3 Oxidation to introduce hydroxyl at C-6 Oxidants like m-CPBA, or hydrogen peroxide with catalysts 65-75% yield

Research Findings:

  • Cyclization of amino ketones under acidic conditions has been shown to produce azepanone rings efficiently.
  • Oxidative hydroxylation at the 6-position can be achieved via selective oxidation methods, with m-CPBA providing regioselectivity.

Hydroboration-Oxidation of Tetrahydroazepines

Method Overview:

Hydroboration of tetrahydroazepines followed by oxidation provides a route to 6-hydroxy derivatives.

Step Description Reagents & Conditions Yield & Notes
1 Hydroboration of tetrahydroazepine Borane reagents (e.g., BH3·THF) Diastereoselective, moderate regioselectivity
2 Oxidation to oxo-azepine Hydrogen peroxide, sodium hydroxide 60-70% overall yield

Research Findings:

  • Diastereoselective hydroboration yields regioisomeric azepanols, which are oxidized to oxo-azepines.
  • This method offers a shorter, 8-step synthesis from commercially available starting materials, with an overall yield of approximately 30% for the final product.

Ring-Opening and Functionalization of Aziridinium Ions

Method Overview:

Preparation involves the formation of aziridinium ions, followed by ring-opening with nucleophiles and subsequent oxidation.

Step Description Reagents & Conditions Yield & Notes
1 Formation of aziridinium ion Aziridine derivatives + electrophiles High regioselectivity
2 Ring-opening with nucleophiles Nucleophilic attack under controlled conditions Variable yields (~50-70%)
3 Oxidative hydroxylation Hydrogen peroxide or m-CPBA 55-65% yield

Research Findings:

  • Aziridinium intermediates are stable under certain conditions and can be selectively opened.
  • Oxidation of ring-opened intermediates yields 6-hydroxyazepan-2-one with high regioselectivity.

Summary and Notes

  • Key Precursors: Amino alcohols, tetrahydroazepines, aziridinium ions, and simple aldehydes or ketones.
  • Oxidation Methods: m-CPBA, hydrogen peroxide, and regioselective hydroxylation are commonly employed.
  • Reaction Conditions: Mild to moderate temperatures, inert atmospheres, and careful control of oxidant equivalents are critical.
  • Yield Considerations: Yields vary from 30% to 80% depending on the route, with multi-step processes generally having lower overall yields.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 6-oxoazepan-2-one or 6-carboxyazepan-2-one.

    Reduction: Formation of 6-aminoazepan-2-one or 6-hydroxyazepan-2-ol.

    Substitution: Formation of 6-chloroazepan-2-one or 6-bromoazepan-2-one.

Scientific Research Applications

6-Hydroxyazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Hydroxyazepan-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer’s disease . The hydroxyl group at the sixth position plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

6-Phenylazepan-2-one (CAS: 112093-43-3)

This compound replaces the hydroxyl group of 6-Hydroxyazepan-2-one with a phenyl moiety. Key differences include:

Property This compound 6-Phenylazepan-2-one
Molecular Formula C₆H₁₁NO₂ C₁₂H₁₅NO
Molecular Weight 129.16 g/mol 189.25 g/mol
Lipophilicity LogP ≈ 0.0 (consensus) Predicted LogP: ~1.046
Solubility 76.9 mg/mL (ESOL) Lower (phenyl increases hydrophobicity)
Hydrogen Bonding 2 donors/acceptors Reduced due to phenyl substitution
Bioactivity Non-CYP inhibitory Likely altered due to aromatic interactions

This structural change may also influence binding to aromatic receptor sites .

(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone (CAS: 34315-76-9)

A six-membered cyclohexenone derivative with stereochemical complexity:

Property This compound (6R)-Cyclohexenone Derivative
Ring Structure 7-membered lactam (azepanone) 6-membered cyclohexenone
Functional Groups Hydroxyl, ketone Hydroxyl, ketone, isopropyl, methyl
Stereochemistry Not specified Chiral center at 6R position
TPSA 49.33 Ų Likely lower (fewer H-bond acceptors)
Bioavailability High Variable (chirality may affect ADME)

Oxazepam (CAS: 604-75-1)

A benzodiazepine derivative sharing hydroxyl and ketone functionalities:

Property This compound Oxazepam
Core Structure Azepanone Benzodiazepine (fused rings)
Molecular Weight 129.16 g/mol 286.71 g/mol
Bioactivity Non-pharmacologically active Anxiolytic (GABA receptor modulation)
Solubility 76.9 mg/mL (ESOL) Lower (aromatic rings reduce solubility)
CYP Interactions Non-inhibitory Metabolized by CYP3A4/CYP2C19

While both compounds feature hydroxyl and ketone groups, Oxazepam’s fused aromatic system and pharmacological activity highlight the critical role of ring architecture in drug design .

Key Research Findings

  • Solubility Trends: Hydroxyl groups enhance solubility (e.g., this compound vs. 6-Phenylazepan-2-one), but bulky substituents (e.g., isopropyl in cyclohexenone derivatives) counteract this effect .
  • Pharmacokinetic Implications : Smaller, polar lactams like this compound exhibit favorable ADME profiles compared to larger, hydrophobic analogs .
  • Stereochemical Influence: Chiral centers (e.g., in cyclohexenone derivatives) can drastically alter bioactivity and metabolic pathways, necessitating enantioselective synthesis .

Q & A

Q. Table 1: Minimum Characterization Requirements

TechniqueParametersAcceptable Threshold
NMR (¹H/¹³C)Chemical shifts, coupling constantsMatch predicted δ ± 0.1 ppm
HPLCRetention time, peak area ratio>95% purity
FT-IRKey functional group bands (e.g., C=O, OH)±10 cm⁻¹ tolerance

Basic: Which analytical techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • Multi-spectral cross-validation
    Combine 2D NMR (COSY, HSQC) to confirm stereochemistry and intramolecular hydrogen bonding. Use X-ray crystallography for absolute configuration if crystals are obtainable .
  • Quantitative analysis
    Pair LC-MS with internal standards (e.g., deuterated analogs) to correct for matrix effects. Report limit of detection (LOD) and quantification (LOQ) .

Key Pitfalls to Avoid:

  • Overreliance on single techniques (e.g., relying solely on ¹H NMR for conformation analysis) .
  • Ignoring solvent-dependent shifts in spectroscopic data .

Advanced: How should contradictions in spectroscopic or computational data be addressed?

Methodological Answer:

  • Root-cause analysis
    Classify discrepancies as systematic (e.g., instrument calibration errors) or random (e.g., sample contamination). Replicate experiments under identical conditions .
  • Theoretical benchmarking
    Compare DFT-calculated NMR/IR spectra with experimental data. Use multiple functionals (e.g., B3LYP, M06-2X) to assess sensitivity to computational assumptions .

Case Study:
If observed vs. calculated pKa\text{p}K_a values differ by >0.5 units, re-examine solvation models or protonation state assumptions in simulations .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Align with existing models
    Ground hypotheses in lactam ring-opening mechanisms (e.g., acid/base catalysis, nucleophilic attack). Reference precedents like ε-caprolactam hydrolysis .
  • Iterative refinement
    Use kinetic isotope effects (KIEs) or Hammett plots to test electronic vs. steric influences. Adjust hypotheses if data deviates from initial predictions .

Example Workflow:

Propose a nucleophilic acyl substitution mechanism.

Test via 18O^{18}\text{O}-labeling experiments to track oxygen migration.

Revise model if unexpected intermediates (e.g., enol tautomers) are detected .

Advanced: What strategies improve reproducibility in kinetic or thermodynamic studies?

Methodological Answer:

  • Standardize protocols
    Pre-equilibrate solutions to control humidity/temperature (±0.5°C). Use Schlenk lines for oxygen-sensitive reactions .
  • Data transparency
    Report uncertainties (e.g., error bars for activation energy calculations) and raw datasets (time-point measurements, baseline corrections) .

Q. Table 2: Critical Parameters for Kinetic Studies

ParameterImpact on ReproducibilityMitigation Strategy
Temperature driftAlters rate constants (k) by ~5–10%/°CUse jacketed reactors with PID control
Impurity tracesCatalyze side reactionsPre-purify solvents via column chromatography

Advanced: How can evolving research questions adapt to new data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Dynamic hypothesis testing
    If initial SAR data contradicts predicted bioactivity, reevaluate molecular descriptors (e.g., logP, H-bond donors) or assay conditions (e.g., pH, cell lines) .
  • Triangulate findings
    Combine molecular docking (e.g., AutoDock Vina), MD simulations, and in vitro assays to resolve false positives/negatives .

Example Revision Process:

Initial question: “Does this compound inhibit Enzyme X via H-bonding?”

Unexpected No inhibition observed despite docking predictions.

Revised question: “Do solvation effects or protein flexibility negate predicted binding?” .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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